molecular formula C16H15BrO3 B6325911 Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate CAS No. 2432848-62-7

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Cat. No.: B6325911
CAS No.: 2432848-62-7
M. Wt: 335.19 g/mol
InChI Key: FMHVCTBWPDREKQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate typically involves the esterification of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl 2-(benzyloxy)-5-methylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(benzyloxy)-3-iodo-5-methylbenzoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 2-(benzyloxy)-3-fluoro-5-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.

Properties

IUPAC Name

methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHVCTBWPDREKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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